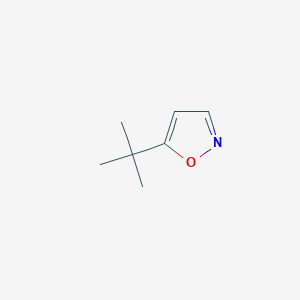
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione, also known as DNQX, is a potent antagonist of the AMPA glutamate receptor in the central nervous system. It was first synthesized in the late 1980s and has since been widely used in scientific research to investigate the role of glutamate receptors in neurological disorders.
Wirkmechanismus
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione acts as a competitive antagonist of the AMPA glutamate receptor, which is involved in the fast excitatory neurotransmission in the central nervous system. By blocking the binding of glutamate to the receptor, 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione prevents the influx of sodium ions into the neuron, which in turn prevents the depolarization of the membrane potential and the subsequent firing of the neuron.
Biochemische Und Physiologische Effekte
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the frequency and severity of seizures in epilepsy models, as well as to improve cognitive function in Alzheimer's disease models. It has also been shown to have neuroprotective effects, preventing neuronal damage and death in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione in lab experiments is its high potency and selectivity for the AMPA glutamate receptor. This allows for precise manipulation of the receptor and its downstream effects. However, 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione can also have off-target effects on other glutamate receptors, which can complicate interpretation of results. Additionally, its lipophilic nature can make it difficult to dissolve and administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research involving 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione. One area of interest is the role of glutamate receptors in neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the potential therapeutic use of 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione in treating neurological disorders, either alone or in combination with other drugs. Finally, further investigation is needed to fully understand the mechanisms of action of 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione and its effects on the central nervous system.
Synthesemethoden
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione can be synthesized through a multistep process involving the condensation of 2,4-dimethylphenylacetic acid with nitrobenzaldehyde, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione is primarily used as a research tool to investigate the role of glutamate receptors in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to block the excitatory effects of glutamate on neurons, which can lead to the prevention of seizures and other neurological symptoms.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-11-6-8-16(12(2)10-11)21-19(23)14-5-3-4-13-17(22(25)26)9-7-15(18(13)14)20(21)24/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJZKVRSVRWPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30240639 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione | |
CAS RN |
94110-12-0 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94110-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094110120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dimethylphenyl)-6-nitro-1H-benz(de)isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dimethylphenyl)-6-nitro-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)

![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)




![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)

![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)


